

Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **(5-Methylpyridin-2-yl)methanol**, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the spectral features. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the structural elucidation and characterization of organic compounds.

Introduction

(5-Methylpyridin-2-yl)methanol (C_7H_9NO , Molar Mass: 123.15 g/mol) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.^[1] Accurate structural confirmation and purity assessment are critical for its use in these fields, necessitating a thorough analysis of its spectroscopic data. This guide details the expected outcomes from 1H NMR, ^{13}C NMR, IR, and MS analyses, providing a foundational understanding of its molecular structure and properties.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections describe generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

- Dissolve 5-10 mg of **(5-Methylpyridin-2-yl)methanol** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: A standard proton experiment is performed to determine the number of different types of protons and their neighboring environments.
- ^{13}C NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

- Procedure: The KBr plates with the sample are placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer, commonly with an electron ionization (EI) source.
- Procedure: The sample is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for **(5-Methylpyridin-2-yl)methanol**.

NMR Data

Table 1: ^1H NMR Data of **(5-Methylpyridin-2-yl)methanol** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.35	s	1H	H-6 (Pyridine)
7.50	d	1H	H-4 (Pyridine)
7.20	d	1H	H-3 (Pyridine)
4.70	s	2H	$-\text{CH}_2\text{OH}$
3.50	br s	1H	-OH
2.30	s	3H	$-\text{CH}_3$

Table 2: ^{13}C NMR Data of **(5-Methylpyridin-2-yl)methanol** (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
158.0	C-2 (Pyridine)
148.5	C-6 (Pyridine)
137.0	C-4 (Pyridine)
132.0	C-5 (Pyridine)
120.0	C-3 (Pyridine)
64.5	$-\text{CH}_2\text{OH}$
18.0	$-\text{CH}_3$

IR Data

Table 3: IR Absorption Bands for **(5-Methylpyridin-2-yl)methanol**

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3100	Broad, Strong	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1480	Medium-Strong	C=C and C=N stretch (pyridine ring)
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry Data

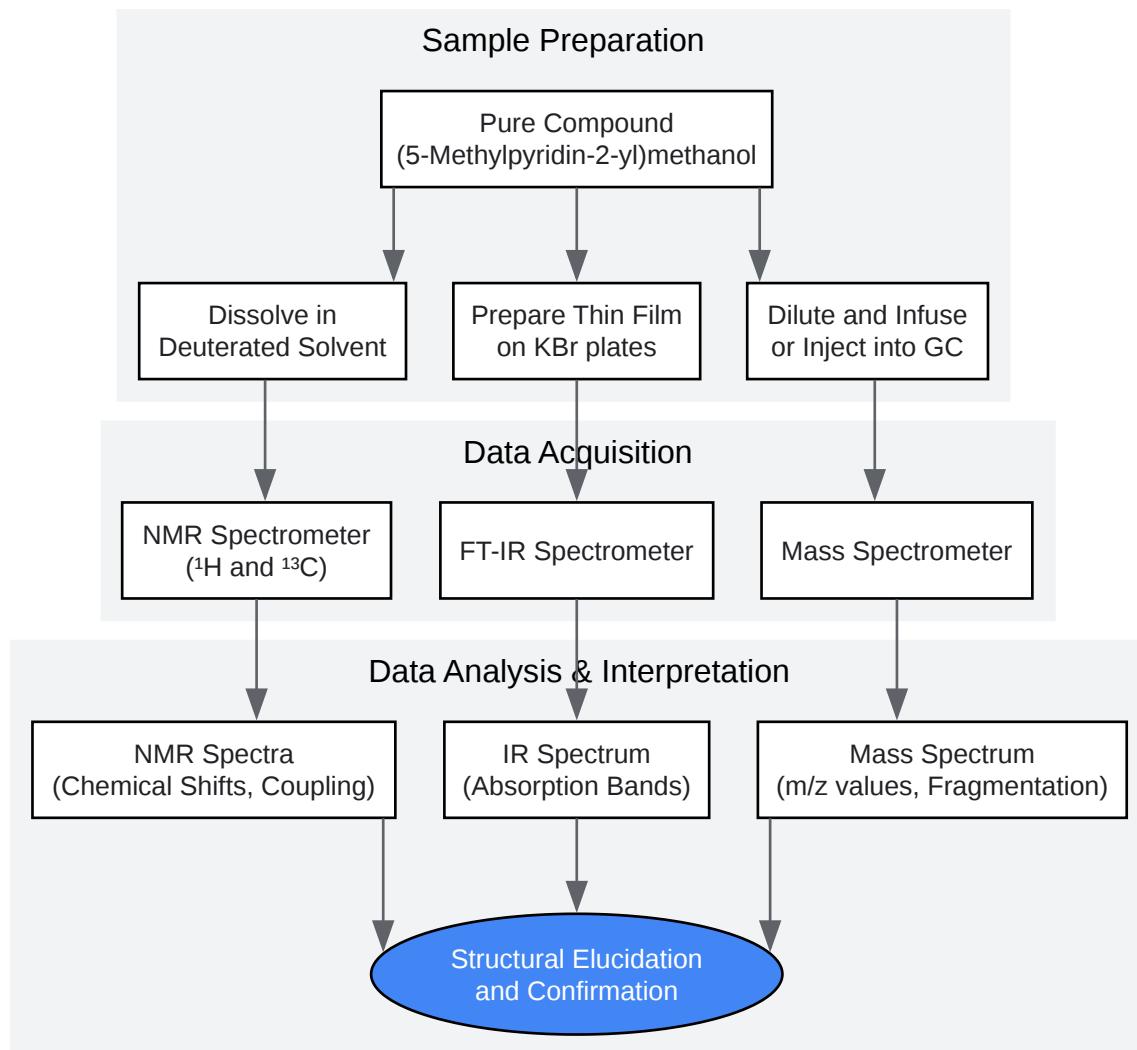
Table 4: Mass Spectrometry Fragmentation Data for **(5-Methylpyridin-2-yl)methanol**

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
122	80	[M-H] ⁺
106	60	[M-OH] ⁺
92	75	[M-CH ₂ OH] ⁺
77	40	[C ₆ H ₅] ⁺

Visualizations

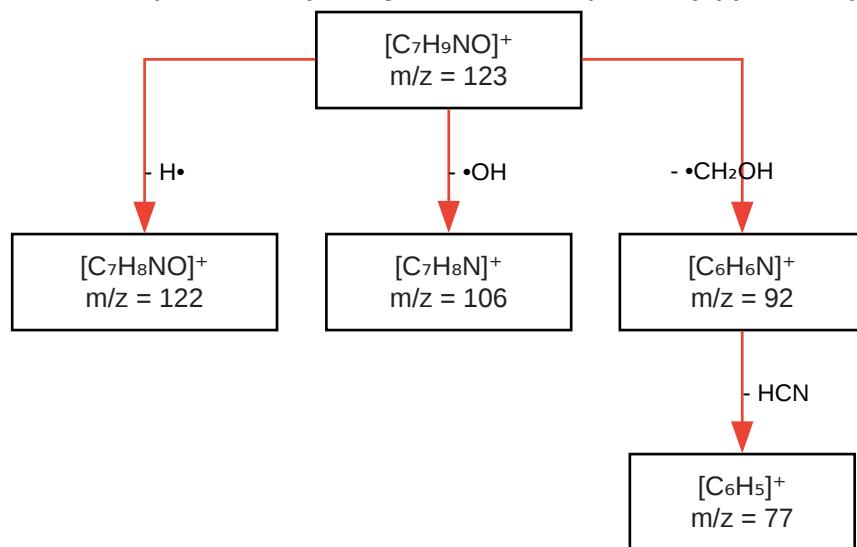
The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships within the molecule.

General Workflow for Spectroscopic Analysis

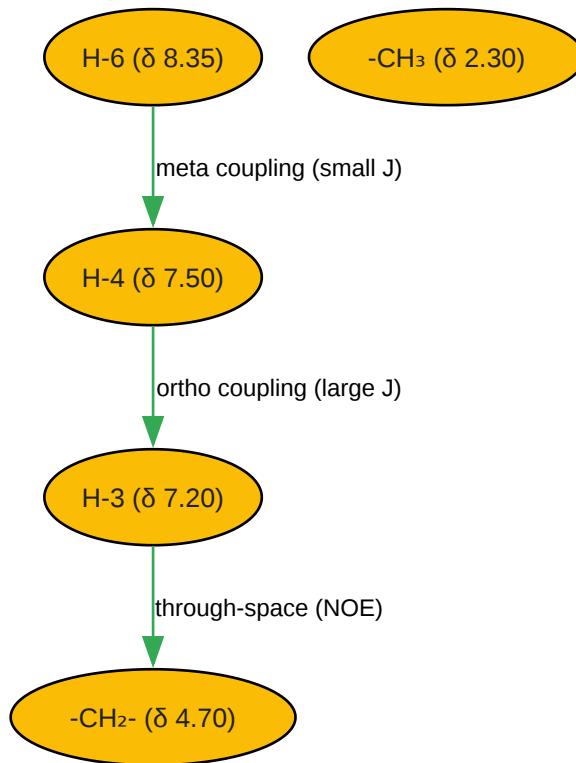
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Caption: A logical workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation of (5-Methylpyridin-2-yl)methanol

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Caption: Key fragmentation pathways in Mass Spectrometry.

Key 1H NMR Correlations in (5-Methylpyridin-2-yl)methanol[Click to download full resolution via product page](#)

Caption: Important correlations observed in NMR spectroscopy.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **(5-Methylpyridin-2-yl)methanol**. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, are consistent with the assigned structure. This technical guide serves as a valuable resource for scientists and researchers, facilitating the efficient and accurate analysis of this important chemical compound.

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References

- 1. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]
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